molecular formula C14H15FN2O B4391265 4-cyano-N-cyclohexyl-2-fluorobenzamide

4-cyano-N-cyclohexyl-2-fluorobenzamide

Numéro de catalogue B4391265
Poids moléculaire: 246.28 g/mol
Clé InChI: JUEAANWPIQJSSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyano-N-cyclohexyl-2-fluorobenzamide (abbreviated as ABP688) is a small molecule antagonist that selectively targets the metabotropic glutamate receptor subtype 5 (mGluR5). It has been found to have potential applications in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and addiction.

Mécanisme D'action

4-cyano-N-cyclohexyl-2-fluorobenzamide is a selective antagonist of the mGluR5 receptor, which is involved in modulating the release of glutamate in the brain. By blocking the activity of this receptor, 4-cyano-N-cyclohexyl-2-fluorobenzamide reduces the excitatory signaling in the brain, which can lead to a reduction in anxiety, depression, and addiction-like behaviors. Additionally, 4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to have a neuroprotective effect, potentially due to its ability to reduce glutamate toxicity in the brain.
Biochemical and Physiological Effects:
4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitatory signaling. Additionally, 4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to increase the release of GABA, an inhibitory neurotransmitter, which can further reduce excitatory signaling. 4-cyano-N-cyclohexyl-2-fluorobenzamide has also been found to reduce the activity of the dopamine system, which is involved in reward processing and addiction.

Avantages Et Limitations Des Expériences En Laboratoire

4-cyano-N-cyclohexyl-2-fluorobenzamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise targeting of this receptor in studies. Additionally, 4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to the use of 4-cyano-N-cyclohexyl-2-fluorobenzamide in lab experiments. It can be difficult to obtain and is relatively expensive, which can limit its use in certain studies. Additionally, the effects of 4-cyano-N-cyclohexyl-2-fluorobenzamide can be variable depending on the animal model and the specific experimental conditions.

Orientations Futures

There are a number of potential future directions for research on 4-cyano-N-cyclohexyl-2-fluorobenzamide. One area of interest is the potential use of 4-cyano-N-cyclohexyl-2-fluorobenzamide in the treatment of Alzheimer's disease, as it has been found to have a neuroprotective effect. Additionally, there is interest in studying the effects of 4-cyano-N-cyclohexyl-2-fluorobenzamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is interest in developing more selective and potent mGluR5 antagonists, which could have even greater therapeutic potential.

Applications De Recherche Scientifique

4-cyano-N-cyclohexyl-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have potential applications in the treatment of addiction, particularly cocaine and alcohol addiction. 4-cyano-N-cyclohexyl-2-fluorobenzamide has also been studied for its potential use in the treatment of schizophrenia, as it has been found to reduce the positive symptoms associated with the disorder.

Propriétés

IUPAC Name

4-cyano-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-13-8-10(9-16)6-7-12(13)14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEAANWPIQJSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat a mixture of 4-bromo-N-cyclohexyl-2-fluoro-benzamide (1.24 g, 4.13 mmol) and copper cyanide (740 mg, 8.26 mmol) in DMF (20 mL) to reflux for 16 h. Cool the mixture to ambient temperature, add aqueous ethylenediamine and stir for 30 min. Extract the mixture with hexane/EtOAc (1:1), dry the organic layer over Na2SO4, filter and concentrate in vacuo. Purify the residue by chromatography on silica gel eluting with hexane/EtOAc (5:1) to give the desired intermediate as a white solid (620 mg, 61%). MS (ES−) m/z: 245 (M−H)−.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
4-cyano-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
4-cyano-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
4-cyano-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-cyano-N-cyclohexyl-2-fluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.